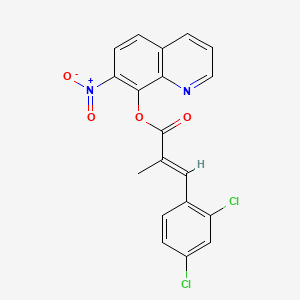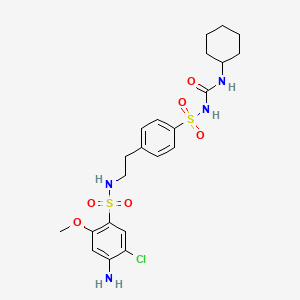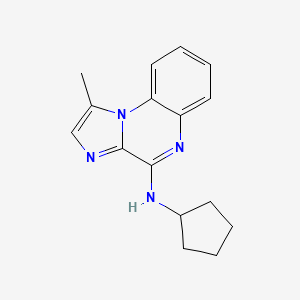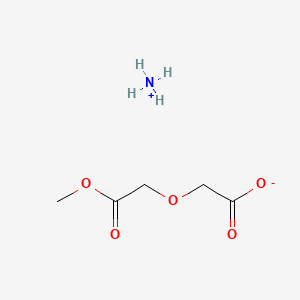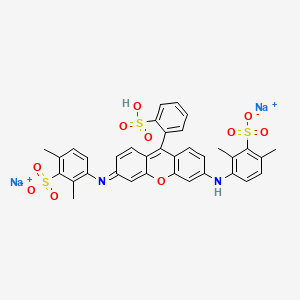
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple sulphonate groups and a xanthene core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of sulphonate groups through sulphonation reactions. The final step involves the formation of the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphone derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
科学研究应用
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a fluorescent marker.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonate groups and xanthene core enable it to bind to proteins, enzymes, and other biomolecules, modulating their activity and function.
相似化合物的比较
Similar Compounds
- Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
属性
CAS 编号 |
93963-80-5 |
|---|---|
分子式 |
C35H28N2Na2O10S3 |
分子量 |
778.8 g/mol |
IUPAC 名称 |
disodium;3-[[6-(2,4-dimethyl-3-sulfonatophenyl)imino-9-(2-sulfophenyl)xanthen-3-yl]amino]-2,6-dimethylbenzenesulfonate |
InChI |
InChI=1S/C35H30N2O10S3.2Na/c1-19-9-15-28(21(3)34(19)49(41,42)43)36-23-11-13-25-30(17-23)47-31-18-24(37-29-16-10-20(2)35(22(29)4)50(44,45)46)12-14-26(31)33(25)27-7-5-6-8-32(27)48(38,39)40;;/h5-18,36H,1-4H3,(H,38,39,40)(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI 键 |
SWHJEJGPQKMZCN-UHFFFAOYSA-L |
规范 SMILES |
CC1=C(C(=C(C=C1)NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C(=C(C=C5)C)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6S(=O)(=O)O)C)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


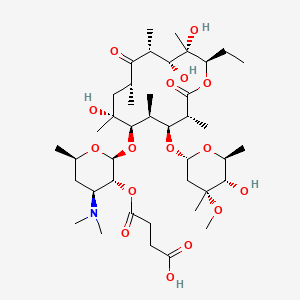

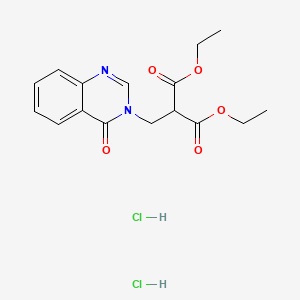

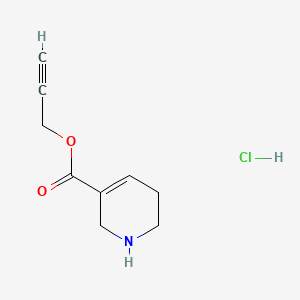
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
